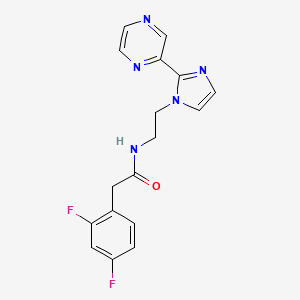

![molecular formula C21H16N4O2 B2782744 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide CAS No. 1797679-91-4](/img/structure/B2782744.png)

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

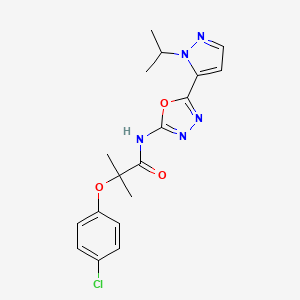

“N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide” is a complex organic compound. It contains a pyrazolo[1,5-a]pyrimidine core, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .

Synthesis Analysis

The synthesis of 2-methylpyrazolo[1,5-a]pyrimidine derivatives has been obtained in a multi-step reaction . The process starts with 5-Amino-3-methylpyrazole, which is reacted with diethyl malonate in the presence of a base (sodium ethanolate) to obtain dihydroxy-heterocycle .Molecular Structure Analysis

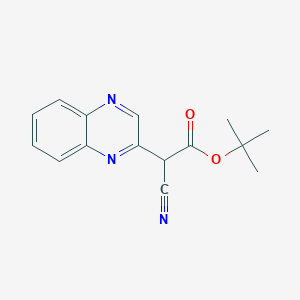

The molecular structure of this compound is based on the pyrazolo[1,5-a]pyrimidine core. The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. The reactions improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include tunable photophysical properties . The properties and stability found in compounds with similar structures are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .Applications De Recherche Scientifique

Synthesis and Biological Activities

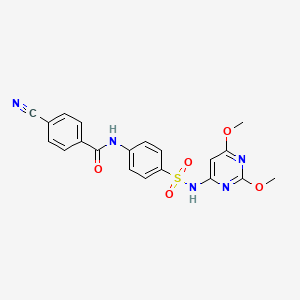

Antitumor and Antimicrobial Applications : Novel derivatives of pyrazolopyrimidines have been synthesized, showing potential antitumor and antimicrobial activities. These compounds, including N-arylpyrazole-containing enaminones, have been explored for their cytotoxic effects against cancer cell lines, such as human breast and liver carcinoma cells, and for their antimicrobial efficacy. The synthesis routes often involve reactions with active methylene compounds or aliphatic amines, leading to a variety of biologically active molecules (Riyadh, 2011).

Anti-5-Lipoxygenase Agents : A series of pyrazolopyrimidines derivatives has been synthesized for their potential as anticancer and anti-5-lipoxygenase agents, indicating the utility of these compounds in treating conditions associated with inflammation and cancer (Rahmouni et al., 2016).

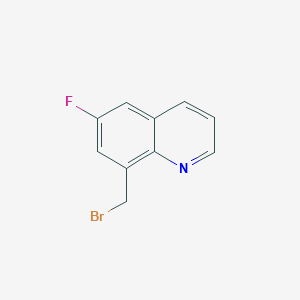

Antiviral Activities : Some derivatives of pyrazolopyrimidines have shown significant antiviral activities, particularly against human cytomegalovirus and herpes simplex virus type 1. The synthesis of these compounds involves the condensation of aminopyrazoles with various reagents, highlighting their potential in developing new antiviral drugs (Saxena et al., 1990).

Inhibition of Phosphodiesterase 1 : Derivatives of pyrazolopyrimidines have been identified as potent and selective inhibitors of phosphodiesterase 1 (PDE1), with applications in treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. The development of these inhibitors involves systematic optimizations to achieve the desired inhibitory potency and selectivity (Li et al., 2016).

Mécanisme D'action

Target of Action

Pyrazolo[1,5-a]pyrimidines, a core structure in this compound, have been identified as strategic compounds for optical applications . They are used as fluorophores, crucial tools for studying the dynamics of intracellular processes .

Mode of Action

It’s known that the electron-donating groups (edgs) at position 7 on the fused ring of pyrazolo[1,5-a]pyrimidines improve both the absorption and emission behaviors . This suggests that the compound might interact with its targets through electron transfer, affecting the optical properties of the system.

Biochemical Pathways

As a fluorophore, it likely interacts with various biochemical pathways involved in intracellular processes, chemosensors, and the progress of organic materials .

Result of Action

As a fluorophore, it likely affects the optical properties of the system, enabling the study of the dynamics of intracellular processes .

Action Environment

The compound’s optical properties, such as absorption and emission behaviors, might be influenced by environmental factors such as light, temperature, and ph .

Propriétés

IUPAC Name |

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O2/c1-13-10-19-22-11-14(12-25(19)24-13)23-21(26)20-15-6-2-4-8-17(15)27-18-9-5-3-7-16(18)20/h2-12,20H,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEZBLWRXJSZQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(chloroacetyl)amino]-4-methyl-5-phenylthiophene-3-carboxylate](/img/structure/B2782663.png)

![3-[[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-ol](/img/structure/B2782669.png)

![4-[(E)-2-Cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid](/img/structure/B2782671.png)

![Ethyl 2-{[6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B2782684.png)